- Treatment of metabolic disorders in equine animals, United States, , ,
Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)
946525-30-0 structure
Product Name:(2-Bromo-5-iodophenyl)methanol
Número CAS:946525-30-0
MF:C7H6BrIO
Megavatios:312.930413722992
MDL:MFCD11044842
CID:1065690
PubChem ID:53424372
Update Time:2025-05-22
(2-Bromo-5-iodophenyl)methanol Propiedades químicas y físicas
Nombre e identificación
-
- 2-BROMO-5-IODOBENZYLALCOHOL
- (2-Bromo-5-iodophenyl)methanol
- 2-bromo-5-iodoBenzenemethanol
- 2-BROMO-5-IODOBENZYL ALCOHOL
- 2-bromo-5-iodobenzylalcohol
- WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-5-iodo-
- (2-Bromo-5-iodo-phenyl)-methanol
- CL9121
- AS05950
- CM13297
- 4-Bromo-3-hydroxymethyl-1-iodo-benzene
- AK158350
- ST24033832
- Z1150
- 2-Bromo-5-iodobenzenemethanol (ACI)
- SCHEMBL1713834
- WMB52530
- SY110675
- DTXSID20698488
- AKOS024258482
- DS-9342
- MFCD11044842
- Z1269159494
- EN300-2950157
- CS-0031364
- DA-26783
- 946525-30-0
- AS-813/43501691
- AC-30706
- 2-Bromo-5-iodobenzyl alcohol, 97%
-
- MDL: MFCD11044842
- Renchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- Clave inchi: WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Sonrisas: BrC1C(CO)=CC(I)=CC=1
Atributos calculados
- Calidad precisa: 311.86467g/mol
- Masa isotópica única: 311.86467g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 110
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 20.2
- Xlogp3: 2.4
Propiedades experimentales
- Denso: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 112-116 °C
- Disolución: 微溶 (1.6 g/L) (25 ºC),
(2-Bromo-5-iodophenyl)methanol Información de Seguridad
- Instrucciones de peligro: H315-H319-H335
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:2-8°C
(2-Bromo-5-iodophenyl)methanol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844733-5g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 5g |
¥239.40 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 748498-5G |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 5g |
¥604.52 | 2023-11-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-5g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 5g |
204.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-1g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 1g |
65.0CNY | 2021-07-12 | |
| TRC | B687558-10mg |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B687558-50mg |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B687558-100mg |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM102432-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 95+% | 25g |
$156 | 2021-06-17 | |
| Apollo Scientific | OR61452-5g |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 5g |
£15.00 | 2025-02-20 | ||
| Apollo Scientific | OR61452-25g |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 25g |
£35.00 | 2025-02-20 |
(2-Bromo-5-iodophenyl)methanol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
Referencia
- Treatment of metabolic disorders in feline animals, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referencia
- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt
Referencia
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referencia
- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referencia
- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C
Referencia
- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referencia
- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Referencia
- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,
(2-Bromo-5-iodophenyl)methanol Raw materials
- 2-Bromo-5-iodobenzoyl chloride
- 1-bromo-2-(bromomethyl)-4-iodobenzene
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-iodobenzaldehyde
(2-Bromo-5-iodophenyl)methanol Preparation Products
(2-Bromo-5-iodophenyl)methanol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol
Número de pedido:A856370
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:00
Precio ($):364.0
Correo electrónico:sales@amadischem.com
(2-Bromo-5-iodophenyl)methanol Literatura relevante
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol
Pureza:99%
Cantidad:500g
Precio ($):364.0